[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
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Description
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step organic reactions, including esterification, intramolecular Claisen type reactions, and various cross-coupling reactions such as the Suzuki−Miyaura reaction. These methods can be tailored to introduce specific functional groups and achieve desired molecular architectures. For example, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the use of esterification followed by a Suzuki−Miyaura reaction to introduce specific functional groups (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic compounds is characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These techniques allow for the determination of the stereochemical configuration and conformation of molecules. Tähtinen et al. (2002) conducted a stereochemical study of cis-fused octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines, revealing the conformational preferences of these cyclic systems (Tähtinen et al., 2002).
Chemical Reactions and Properties
Complex molecules like the one can participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cycloadditions. The functional groups present in the molecule, such as esters, ethers, and hydroxy groups, dictate its reactivity and the types of reactions it can undergo. For instance, reactions involving phosphorus ylides can lead to the formation of oxazolones, demonstrating the molecule's ability to participate in complex transformations (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of organic molecules, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure, in particular, provides insight into the molecule's solid-state organization and potential interactions. Jasinski et al. (2010) detailed the crystal structure of a related compound, highlighting the importance of weak intermolecular interactions in stabilizing the crystal packing (Jasinski et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUKOCUXSRSAR-WHHPXKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
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